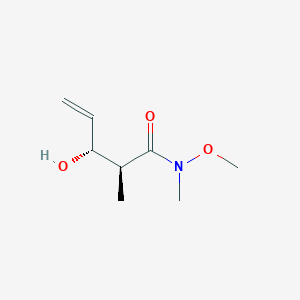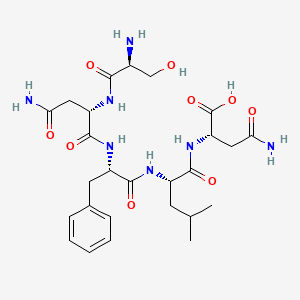
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- is a peptide compound composed of the amino acids L-asparagine, L-serine, L-asparagine, L-phenylalanine, and L-leucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-asparagine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-asparagine, L-phenylalanine, and L-leucine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.
化学反応の分析
Types of Reactions
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of specific amino acid residues, such as the phenylalanine residue.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions involving the side chains of the amino acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions are the individual amino acids or modified peptides, depending on the reaction conditions and reagents used.
科学的研究の応用
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Industry: Used in the food industry to reduce acrylamide formation during food processing.
作用機序
The mechanism of action of L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit the synthesis of proteins essential for cancer cell survival by depleting the amino acid L-asparagine . This leads to the inhibition of protein biosynthesis and induces apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.
L-Glutaminase: An enzyme that catalyzes the hydrolysis of L-glutamine to L-glutamic acid and ammonia.
Uniqueness
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Unlike L-asparaginase, which is an enzyme, this peptide functions as a substrate or inhibitor in various biochemical pathways.
特性
CAS番号 |
574750-10-0 |
|---|---|
分子式 |
C26H39N7O9 |
分子量 |
593.6 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H39N7O9/c1-13(2)8-16(23(38)33-19(26(41)42)11-21(29)36)31-24(39)17(9-14-6-4-3-5-7-14)32-25(40)18(10-20(28)35)30-22(37)15(27)12-34/h3-7,13,15-19,34H,8-12,27H2,1-2H3,(H2,28,35)(H2,29,36)(H,30,37)(H,31,39)(H,32,40)(H,33,38)(H,41,42)/t15-,16-,17-,18-,19-/m0/s1 |
InChIキー |
QICWCZFXMAFXSA-VMXHOPILSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


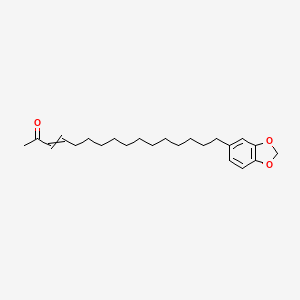
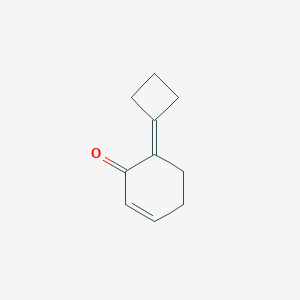

![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
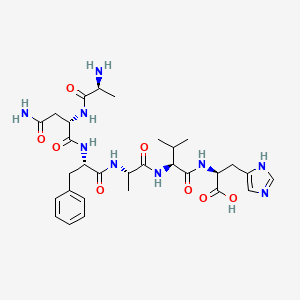

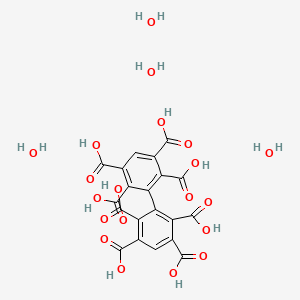
![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
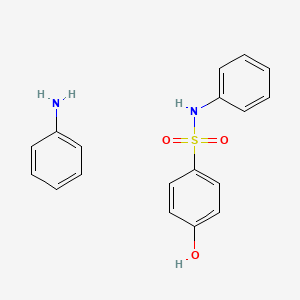

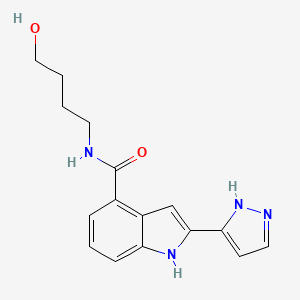
![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
